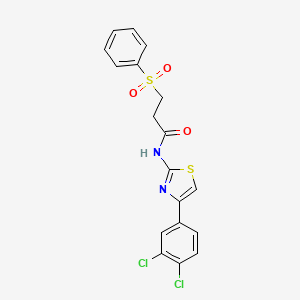

![molecular formula C15H17NO B2755083 N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine CAS No. 880070-23-5](/img/structure/B2755083.png)

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine” is a chemical compound that contains a cyclopropane ring, a methoxy group, and a naphthalene ring. The naphthalene ring is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group (-CH3). The cyclopropane ring is a three-membered ring with carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a methoxy group, and a cyclopropane ring. The naphthalene ring would contribute to the planarity and aromaticity of the molecule, while the cyclopropane ring would introduce strain due to its small ring size .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthalene ring, the methoxy group, and the cyclopropane ring. The naphthalene ring could undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring would likely make the compound relatively nonpolar and hydrophobic. The methoxy group could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Metabolism and Detection Studies

- The metabolism and detectability of thiophene analogues of methamphetamine, which share structural similarities with N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine, have been studied to understand their phase I and II metabolites in rat and human urine, identifying major metabolic pathways and enzymes involved (Welter et al., 2013).

- A study on psychoactive arylcyclohexylamines provided insights into their analytical profiles and determination in biological matrices, contributing to forensic analysis and toxicology (De Paoli et al., 2013).

Synthesis and Chemical Analysis

- Research on the synthesis of constrained N,N-dialkyl neurotransmitter analogues using a Ti(IV)-mediated cyclopropanation reaction highlighted the potential to create analogues mimicking neurotransmitters, showcasing the compound's utility in the synthesis of bioactive molecules (Faler & Joullié, 2007).

- The preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a receptor antagonist, through a chemoenzymatic route involving leucine dehydrogenase, demonstrates the compound's role in synthesizing medically relevant molecules (Parker et al., 2012).

Catalysis and Organic Synthesis

- A study on the O-methylation of 2-naphthol with dimethyl carbonate catalyzed by calcined-hydrotalcite supported on hexagonal mesoporous silica highlights the compound's application in producing intermediates for pharmaceuticals, showcasing its catalytic utility (Yadav & Salunke, 2013).

Pharmacological and Biochemical Applications

- The patent application for cyclopropanamine compounds' use in treating conditions like schizophrenia and Alzheimer’s disease by inhibiting lysine-specific demethylase-1 suggests potential therapeutic applications (Blass, 2016).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The exact mode of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine is currently unknown. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its molecular structure suggests that it may be well-absorbed due to its lipophilic nature .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine. Specific details about these influences are currently unknown .

Propiedades

IUPAC Name |

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-9-6-11-4-2-3-5-13(11)14(15)10-16-12-7-8-12/h2-6,9,12,16H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUPCSHAXTFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CNC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)